Liarozole hydrochloride

Übersicht

Beschreibung

Liarozole hydrochloride is an imidazole-containing compound known for its ability to inhibit the cytochrome P450-dependent metabolism of all-trans-retinoic acid (ATRA). It is primarily used as a retinoic acid metabolism-blocking agent (RAMBA) and has demonstrated potential in inhibiting aromatase, a key enzyme in estrogen biosynthesis . This compound is also recognized for its role in treating conditions like lamellar ichthyosis and certain cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of liarozole hydrochloride involves the reaction of 6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole with hydrochloric acid. The reaction conditions typically include:

Temperature: Ambient to slightly elevated temperatures.

Solvent: Often conducted in an organic solvent like methanol or ethanol.

Purification: The product is usually purified through recrystallization or chromatography to achieve high purity levels.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Quality Control: Rigorous testing for purity and potency.

Safety Measures: Handling of hazardous chemicals and waste management.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Liarozolhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen sind weniger häufig, aber unter kontrollierten Bedingungen möglich.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Organische Lösungsmittel wie Dichlormethan, Acetonitril.

Hauptprodukte:

Oxidationsprodukte: Verschiedene hydroxylierte Metaboliten.

Substitutionsprodukte: Derivate mit substituierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Liarozolhydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zum Studium von Cytochrom-P450-Enzym-Interaktionen und Retinsäuremetabolismus verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf die Zelldifferenzierung und -proliferation.

Medizin: Wird als Behandlung für Erkrankungen wie lamellarer Ichthyosis, Prostatakrebs und Brustkrebs untersucht. .

5. Wirkmechanismus

Liarozolhydrochlorid übt seine Wirkung aus, indem es den Cytochrom-P450-abhängigen Metabolismus von All-trans-Retinsäure (ATRA) hemmt. Diese Hemmung führt zu erhöhten ATRA-Spiegeln, die für die Zelldifferenzierung und -proliferation von entscheidender Bedeutung sind. Die Verbindung hemmt auch die Aromatase und reduziert die Östrogensynthese. Darüber hinaus wurde gezeigt, dass Liarozolhydrochlorid die antiproliferativen Wirkungen von 1α,25-Dihydroxyvitamin D3 verstärkt, indem es die 24-Hydroxylase-Aktivität hemmt und so die Halbwertszeit des aktiven Vitamin-D-Metaboliten verlängert .

Ähnliche Verbindungen:

Liarozoldihydrochlorid: Eine weitere Form von Liarozol mit ähnlichen inhibitorischen Wirkungen auf Cytochrom-P450-Enzyme.

Alprazolam: Obwohl es sich um ein Isomer von Liarozol handelt, ist es in Bezug auf die pharmakologischen Wirkungen nicht verwandt.

Einzigartigkeit: Liarozolhydrochlorid ist aufgrund seiner dualen inhibitorischen Wirkung sowohl auf den Retinsäuremetabolismus als auch auf die Aromatase einzigartig. Diese duale Wirkung macht es besonders wertvoll bei der Behandlung von Erkrankungen, die sowohl den Retinsäure- als auch den Östrogenweg betreffen .

Wirkmechanismus

Liarozole hydrochloride exerts its effects by inhibiting the cytochrome P450-dependent metabolism of all-trans-retinoic acid (ATRA). This inhibition leads to increased levels of ATRA, which is crucial for cellular differentiation and proliferation. The compound also inhibits aromatase, reducing estrogen biosynthesis. Additionally, this compound has been shown to enhance the antiproliferative effects of 1α,25-dihydroxyvitamin D3 by inhibiting 24-hydroxylase activity, thereby prolonging the half-life of the active vitamin D metabolite .

Vergleich Mit ähnlichen Verbindungen

Liarozole dihydrochloride: Another form of liarozole with similar inhibitory effects on cytochrome P450 enzymes.

Alprazolam: Although an isomer of liarozole, it is unrelated in terms of pharmacological effects.

Uniqueness: Liarozole hydrochloride is unique due to its dual inhibitory action on both retinoic acid metabolism and aromatase. This dual action makes it particularly valuable in treating conditions that involve both retinoic acid and estrogen pathways .

Eigenschaften

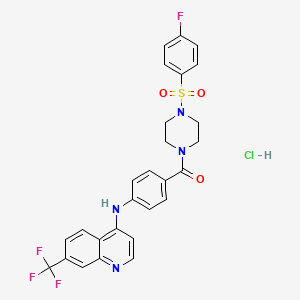

IUPAC Name |

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4.ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;/h1-11,17H,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSZCHORPMQCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115575-11-6 (Parent) | |

| Record name | Liarozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046817 | |

| Record name | Liarozole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145858-50-0 | |

| Record name | Liarozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIAROZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29T7S2IB97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

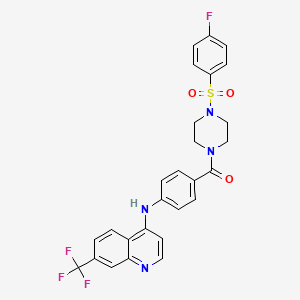

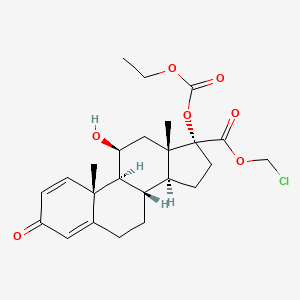

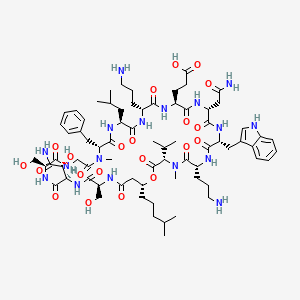

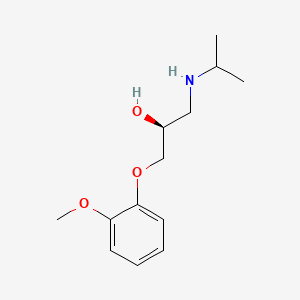

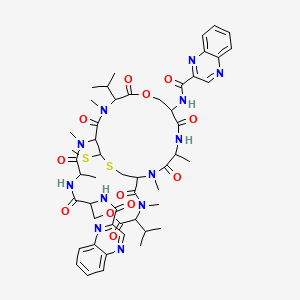

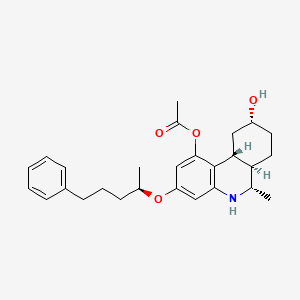

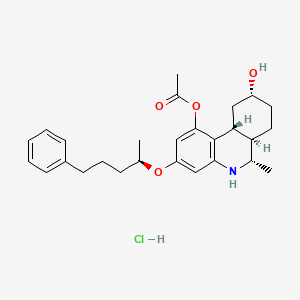

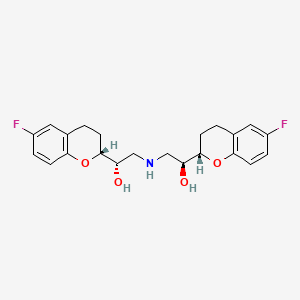

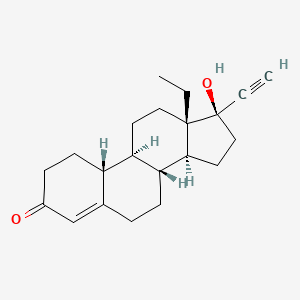

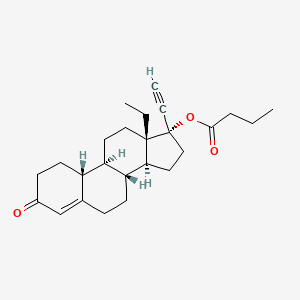

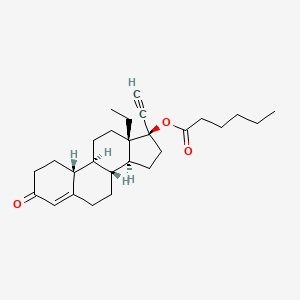

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.